(2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13691741
InChI: InChI=1S/C11H13ClF3N/c1-7(2)16-6-8-3-4-9(5-10(8)12)11(13,14)15/h3-5,7,16H,6H2,1-2H3
SMILES: CC(C)NCC1=C(C=C(C=C1)C(F)(F)F)Cl
Molecular Formula: C11H13ClF3N
Molecular Weight: 251.67 g/mol

(2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine

CAS No.:

Cat. No.: VC13691741

Molecular Formula: C11H13ClF3N

Molecular Weight: 251.67 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine -

Specification

Molecular Formula C11H13ClF3N
Molecular Weight 251.67 g/mol
IUPAC Name N-[[2-chloro-4-(trifluoromethyl)phenyl]methyl]propan-2-amine
Standard InChI InChI=1S/C11H13ClF3N/c1-7(2)16-6-8-3-4-9(5-10(8)12)11(13,14)15/h3-5,7,16H,6H2,1-2H3
Standard InChI Key AKKCICBJJPWKBY-UHFFFAOYSA-N
SMILES CC(C)NCC1=C(C=C(C=C1)C(F)(F)F)Cl
Canonical SMILES CC(C)NCC1=C(C=C(C=C1)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a benzylamine backbone substituted at the 2-position with chlorine and the 4-position with a trifluoromethyl group. The isopropylamine moiety is attached via a methylene bridge. The molecular formula is C₁₁H₁₃ClF₃N, with a molecular weight of 251.67 g/mol. Key identifiers include:

PropertyValueSource
IUPAC NameN-[[2-chloro-4-(trifluoromethyl)phenyl]methyl]propan-2-amine
InChIInChI=1S/C11H13ClF3N/c1-7(2)16-6-8-3-4-9(5-10(8)12)11(13,14)15/h3-5,7,16H,6H2,1-2H3
SMILESCC(C)NCC1=C(C=C(C=C1)C(F)(F)F)Cl
PubChem CID138985567

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a nucleophilic substitution reaction between 2-chloro-4-(trifluoromethyl)benzyl chloride and isopropylamine under basic conditions:

C6H3Cl(CF3)CH2Cl+NH2C3H7BaseC11H13ClF3N+HCl\text{C}_6\text{H}_3\text{Cl(CF}_3\text{)CH}_2\text{Cl} + \text{NH}_2\text{C}_3\text{H}_7 \xrightarrow{\text{Base}} \text{C}_{11}\text{H}_{13}\text{ClF}_3\text{N} + \text{HCl}

Reaction Conditions:

  • Solvent: Dichloromethane or toluene

  • Base: Potassium carbonate or sodium hydroxide

  • Temperature: 20–40°C

  • Yield: ~70–85%

Industrial Optimization

Industrial processes employ continuous flow reactors to enhance efficiency. Key parameters include:

  • Residence Time: 10–15 minutes

  • Pressure: 1–2 atm

  • Catalyst: None required (base-mediated reaction)
    Automated systems ensure precise stoichiometric control, reducing byproduct formation.

Physicochemical Properties

Thermal Stability

The compound decomposes at temperatures above 200°C, as indicated by thermogravimetric analysis (TGA) of analogous benzylamine derivatives .

Solubility Profile

SolventSolubility (g/100 mL)
Water<0.01
Ethanol12.3
Dichloromethane45.8

Data inferred from structurally similar compounds .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The chlorine atom at the 2-position undergoes substitution with nucleophiles (e.g., amines, thiols):

Ar-Cl+NH2RAr-NHR+HCl\text{Ar-Cl} + \text{NH}_2\text{R} \rightarrow \text{Ar-NHR} + \text{HCl}

Conditions: DMSO, 60°C, 6 hours .

Oxidation of the Amine Group

The isopropylamine moiety can be oxidized to a nitrile using KMnO₄ in acidic media:

R-NH-C3H7KMnO4/H+R-C≡N+byproducts\text{R-NH-C}_3\text{H}_7 \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{R-C≡N} + \text{byproducts}
ParameterValue
Flash Point98°C
LD₅₀ (rat, oral)Not determined

Precautions: Use nitrile gloves, goggles, and fume hoods. Avoid contact with oxidizing agents.

Comparative Analysis with Structural Analogs

CompoundChlorine PositionCF₃ PositionMolecular WeightKey Application
(2-Chloro-phenyl)-isopropyl-amine2169.65 g/molAgrochemical intermediate
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide24247.61 g/molPharmaceutical intermediate

The 4-trifluoromethyl substitution in the target compound enhances lipophilicity (clogP = 3.2 vs. 2.1 for non-CF₃ analogs), improving blood-brain barrier penetration .

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